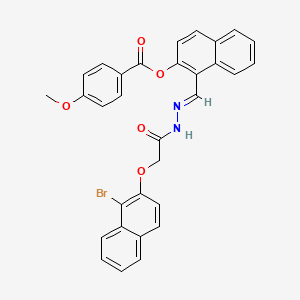![molecular formula C26H24ClN3O2S2 B12020146 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12020146.png)
2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(4-clorofenil)-4-oxo-3,4,5,6,7,8-hexahidro[1]benzotieno[2,3-d]pirimidin-2-il]sulfanil}-N-(2,4-dimetilfenil)acetamida es un compuesto orgánico complejo que pertenece a la clase de benzotieno-pirimidinas
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-{[3-(4-clorofenil)-4-oxo-3,4,5,6,7,8-hexahidro[1]benzotieno[2,3-d]pirimidin-2-il]sulfanil}-N-(2,4-dimetilfenil)acetamida típicamente implica reacciones orgánicas multi-etapa. El proceso puede comenzar con la preparación del núcleo benzotieno-pirimidina, seguido de la introducción del grupo clorofenilo y la porción de acetamida. Los reactivos comunes utilizados en estas reacciones incluyen agentes clorantes, fuentes de azufre y amidas.
Métodos de Producción Industrial
La producción industrial de estos compuestos a menudo implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de reactores de alta presión, control de temperatura y técnicas de purificación como la cristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Este compuesto puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Introducción de átomos de oxígeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de Sustitución: Halógenos, nucleófilos.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto puede ser utilizado como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones, convirtiéndolo en un intermedio valioso en la síntesis orgánica.
Biología
En la investigación biológica, compuestos como este a menudo se estudian por su potencial como inhibidores de enzimas o moduladores de receptores. Pueden ser utilizados en ensayos para comprender las vías y mecanismos biológicos.
Medicina
Medicinalmente, las benzotieno-pirimidinas han sido investigadas por sus potenciales efectos terapéuticos, incluyendo actividades antiinflamatorias, anticancerígenas y antimicrobianas. Este compuesto específico puede ser explorado para aplicaciones similares.
Industria
En la industria, estos compuestos pueden ser utilizados en el desarrollo de nuevos materiales, agroquímicos y farmacéuticos. Su reactividad diversa los hace adecuados para diversas aplicaciones.
Mecanismo De Acción
El mecanismo de acción de 2-{[3-(4-clorofenil)-4-oxo-3,4,5,6,7,8-hexahidro[1]benzotieno[2,3-d]pirimidin-2-il]sulfanil}-N-(2,4-dimetilfenil)acetamida probablemente implica la interacción con objetivos moleculares específicos, como enzimas o receptores. Estas interacciones pueden modular las vías biológicas, dando lugar a los efectos observados. El mecanismo exacto dependería del contexto biológico y del objetivo específicos.
Comparación Con Compuestos Similares
Compuestos Similares
Benzotieno-pirimidinas: Compuestos con estructuras centrales similares pero con diferentes sustituyentes.
Derivados de Clorofenilo: Compuestos con grupos clorofenilo unidos a diferentes núcleos.
Derivados de Acetamida: Compuestos con porciones de acetamida unidos a diferentes estructuras.
Unicidad
Lo que distingue a 2-{[3-(4-clorofenil)-4-oxo-3,4,5,6,7,8-hexahidro[1]benzotieno[2,3-d]pirimidin-2-il]sulfanil}-N-(2,4-dimetilfenil)acetamida es su combinación única de grupos funcionales, que pueden conferir propiedades biológicas y químicas distintas. Esta singularidad puede ser aprovechada en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C26H24ClN3O2S2 |
|---|---|
Peso molecular |
510.1 g/mol |
Nombre IUPAC |
2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C26H24ClN3O2S2/c1-15-7-12-20(16(2)13-15)28-22(31)14-33-26-29-24-23(19-5-3-4-6-21(19)34-24)25(32)30(26)18-10-8-17(27)9-11-18/h7-13H,3-6,14H2,1-2H3,(H,28,31) |
Clave InChI |
GOCALZINDNOYNL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Dibromo-6-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B12020072.png)
![(2E)-2-cyano-3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]-2-propenamide](/img/structure/B12020073.png)
![Benzyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12020074.png)
![Isopropyl [(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate](/img/structure/B12020078.png)

![(4E)-4-[(4-butoxy-2-methylphenyl)(hydroxy)methylidene]-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)pyrrolidine-2,3-dione](/img/structure/B12020096.png)


![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-cyclopentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12020122.png)
![3-(4-ethoxyphenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12020130.png)
![5-[(2,4-Dichlorophenyl)methylthio]-2-(naphthylmethylthio)-1,3,4-thiadiazole](/img/structure/B12020138.png)


